7-Methoxy-chroman-3-carboxylic acid ethyl ester
Description
Structural Classification and Nomenclature within Benzopyran Systems
The systematic naming of 7-Methoxy-chroman-3-carboxylic acid ethyl ester is derived from its core molecular framework according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. qmul.ac.ukiupac.org The parent structure is a benzopyran, which consists of a benzene (B151609) ring fused to a pyran ring.
Specifically, the target molecule is a derivative of chroman , the common name for 3,4-dihydro-2H-1-benzopyran. qmul.ac.uk This name indicates that the pyran ring is saturated, lacking the double bonds found in chromene or chromone (B188151). The substituents are then named and numbered according to IUPAC conventions: libretexts.org
A methoxy (B1213986) group (-OCH₃) is located at position 7 of the bicyclic system.
An ethyl ester (-COOCH₂CH₃) of a carboxylic acid is attached at position 3.
Therefore, the preferred IUPAC name for the compound is ethyl 7-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate . The more commonly used semi-systematic name is This compound .
| Identifier Type | Name |
|---|---|
| IUPAC Name | ethyl 7-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate |
| Common Name | This compound |
| Parent Acid CAS Number | 3187-51-7 (for 7-Methoxychroman-3-carboxylic acid) |
Position of this compound among Related Chroman, Chromanone, and Chromene Scaffolds
The benzopyran family encompasses several core structures that are differentiated by the oxidation state and substitution pattern of the pyran ring. The subject of this article, a chroman derivative, is defined by its fully saturated pyran ring. This distinguishes it from related scaffolds such as chromenes, which contain one double bond in the heterocyclic ring, and chromanones, which feature a ketone group.
| Scaffold | Key Structural Feature | General Structure |
|---|---|---|
| Chroman | Saturated pyran ring | ![]() |
| Chromene | One double bond in pyran ring (e.g., 2H-chromene) | ![]() |
| Chromanone | Saturated pyran ring with a ketone (e.g., chroman-4-one) | ![]() |
A deeper understanding of this compound is gained by comparing it to its close structural relatives, chromanones and coumarins.
Chromanones : Chromanones, or chroman-4-ones, are characterized by a carbonyl group at the C-4 position. nih.gov A key structural difference from the target compound is the location and nature of the oxygen-containing functional group. While this compound has a flexible ester group at the chiral C-3 position, a compound like 7-methoxy-chroman-4-one has a planar carbonyl group integrated into the ring at C-4. This structural distinction—the absence of the C2-C3 double bond in chromanones compared to chromones—results in significant variations in their biological activities. nih.gov
Coumarins : Coumarins are isomers of chromones and contain a 2-oxo-2H-1-benzopyran structure, meaning they possess an α,β-unsaturated lactone (an intramolecular ester). slideshare.net For example, ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is a coumarin (B35378) derivative. chemicalbook.com Unlike the saturated, non-planar heterocyclic ring of the target chroman ester, the coumarin ring system is planar and conjugated. This planarity and extended π-system often impart fluorescence properties to coumarins, making them useful as fluorescent probes, a characteristic not inherent to the chroman scaffold. nih.gov
| Feature | This compound | 7-Methoxy-chroman-4-one | Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate (Coumarin) |
|---|---|---|---|
| Core Scaffold | Chroman | Chromanone | Coumarin (2H-Chromen-2-one) |
| Pyran Ring Saturation | Saturated | Saturated | Unsaturated (C3=C4 double bond) |
| Key Functional Group | Ester at C-3 | Ketone at C-4 | Lactone (intramolecular ester) at C-2 |
| Planarity of Heterocyclic Ring | Non-planar | Non-planar | Planar |
Research Significance as a Versatile Synthetic Intermediate and Bioactive Scaffold Precursor
The chroman ring system is regarded as a favored scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds and its relatively low risk of toxicity. nih.govmdpi.com Chromanone, a close relative, is considered a crucial building block for the design and synthesis of novel lead compounds. nih.gov By extension, this compound represents a highly valuable and versatile synthetic intermediate for the creation of new chemical entities.
The research significance of this compound stems from two primary features:
The Privileged Chroman Scaffold : The chroman core is a well-established pharmacophore. For instance, various 7-hydroxychroman-2-carboxylic acid amides, which are structurally analogous to derivatives of the target compound, have demonstrated potent antioxidant activities. researchgate.net The chroman-4-one framework is a precursor in the synthesis of bioactive molecules, highlighting the utility of the saturated benzopyran system. nih.govrsc.org
The Reactive Ester Functionality : The ethyl ester group at the C-3 position is a versatile handle for synthetic modification. It can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to generate a diverse library of chromone-3-carboxamides, a strategy employed in the search for new anti-inflammatory and cytotoxic agents. semanticscholar.org This functional group allows chemists to attach a wide range of other molecular fragments, thereby modulating the compound's physicochemical properties and biological activity.
While direct studies detailing the use of this compound as a precursor are not extensively documented in readily available literature, its potential is strongly implied by the numerous applications of closely related chroman, chromanone, and chromone carboxylic acids and esters in drug discovery programs. researchgate.netsemanticscholar.orgbtbuspxb.com These related structures serve as key intermediates in synthesizing compounds with antiplatelet, antioxidant, and MAO-inhibitory activities, underscoring the immense potential of the title compound as a precursor to novel bioactive scaffolds. mdpi.comresearchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(14)10-6-9-4-5-11(15-2)7-12(9)17-8-10/h4-5,7,10H,3,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDXWFSEPMSSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=C(C=C2)OC)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696315 | |
| Record name | Ethyl 7-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-77-2 | |
| Record name | Ethyl 3,4-dihydro-7-methoxy-2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reaction Pathways
Retrosynthetic Analysis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis proceeds as follows:
Disconnection of the Ester Group: The most apparent disconnection is the hydrolysis of the ethyl ester, which simplifies the target molecule to 7-methoxy-chroman-3-carboxylic acid and ethanol (B145695). This is a standard functional group interconversion. amazonaws.com
Disconnection of the Chroman Ring: The chroman core can be disconnected through a hetero-Diels-Alder strategy. This involves breaking the C-O and a C-C bond of the dihydropyran ring, leading back to a phenolic precursor, such as a derivative of 2-hydroxy-4-methoxybenzaldehyde (B30951), and a C3 synthon like ethyl acrylate (B77674). This approach builds the heterocyclic ring from acyclic precursors.
Disconnection of the Methoxy (B1213986) Group: The methoxy group at the 7-position is an aryl methyl ether. This can be retrosynthetically disconnected to a phenolic hydroxyl group, suggesting an O-methylation step on a 7-hydroxychroman precursor.
This analysis reveals that key starting materials would likely be a substituted salicylaldehyde (B1680747) (e.g., 2-hydroxy-4-methoxybenzaldehyde) and a three-carbon component to form the C2-C3-C4 portion of the chroman ring.
Established Synthetic Routes for the Chroman Core Construction
The formation of the chroman ring is the central challenge in the synthesis. Several robust methods have been developed for this purpose.
Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, provide a powerful method for constructing the dihydropyran ring of the chroman system. nih.govnih.govrsc.orgnih.gov This [4+2] cycloaddition typically involves the reaction of an ortho-quinone methide, generated in situ from a salicylaldehyde derivative, which acts as the diene, with an alkene serving as the dienophile. chemrxiv.org This strategy, sometimes referred to as an oxa-Povarov reaction, efficiently forms the six-membered oxygen-containing heterocycle. chemrxiv.org
An alternative and widely used approach is the reduction of a pre-formed unsaturated heterocyclic system. Catalytic hydrogenation of chromenes or coumarins can yield the desired saturated chroman core.
From Chromenes: Chromenes, which contain a double bond in the dihydropyran ring, can be readily reduced to chromans via catalytic hydrogenation. nih.govacs.org Various catalysts, including those based on rhodium and iridium, are effective for this transformation and can even be used to achieve asymmetric hydrogenation for the synthesis of chiral chromans. nih.govacs.org
From Coumarins: Coumarins can also serve as precursors. Their reduction typically involves hydrogenation of the α,β-unsaturated lactone system. researchgate.net Catalysts such as ruthenium on carbon (Ru/C) are effective for reducing the double bond to form a dihydrocoumarin, which can be further reduced to the chroman structure depending on the reaction conditions. cjcatal.comresearchgate.net A potential precursor for the target molecule could be 7-methoxycoumarin-3-carboxylic acid. nih.gov
| Precursor Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Chromenes | Rh-based catalysts | Efficient for asymmetric hydrogenation, yielding chiral chromans. | nih.gov |
| Chromenes | Ir-based catalysts | Provides high enantioselectivity in asymmetric hydrogenation. | acs.org |
| Coumarins | Ruthenium on Carbon (Ru/C) | Effective for reducing the pyrone ring double bond. | cjcatal.comresearchgate.net |
| Coumarins | Palladium, Platinum, Nickel | Commonly used catalysts for the reduction of the coumarin (B35378) double bond. | researchgate.net |
Intermolecular cyclization strategies involve the formation of the chroman ring by connecting two separate molecular fragments. One notable method is the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. chemrxiv.org This reaction proceeds under mild conditions and constructs the chroman ring from simple, accessible starting materials. chemrxiv.org Other strategies include oxidative cyclizations, where precursors like 2'-hydroxychalcones are cyclized to form related heterocyclic systems, and the principles can be adapted for chroman synthesis. organic-chemistry.org Radical cyclizations also offer a pathway for ring formation. nih.gov
Introduction and Modification of the 7-Methoxy Group
The methoxy group is a key feature of the target molecule. Its introduction is typically achieved through the methylation of a corresponding phenolic precursor.
The O-methylation of a hydroxyl group at the 7-position of the chroman ring (or a precursor phenol) is a standard Williamson ether synthesis. researchgate.net This reaction involves the deprotonation of the phenol (B47542) with a base to form a nucleophilic phenoxide, which then reacts with a methylating agent. elsevierpure.com
Common reagents for this transformation include:
Methylating Agents: Traditional agents like dimethyl sulfate (B86663) and methyl iodide are highly effective. osti.gov However, due to their toxicity, greener alternatives such as dimethyl carbonate (DMC) are increasingly employed. researchgate.netelsevierpure.comresearchgate.net
Bases: A variety of bases can be used to facilitate the reaction, including potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and cesium carbonate (Cs₂CO₃). elsevierpure.comresearchgate.net
This methylation can be performed either on the fully formed 7-hydroxychroman skeleton or at an earlier stage on a phenolic starting material before the chroman ring is constructed. osti.gov
| Methylating Agent | Typical Base | Notes | Reference |
|---|---|---|---|
| Dimethyl Sulfate | NaOH, K₂CO₃ | Highly effective but toxic. | osti.gov |
| Methyl Iodide | K₂CO₃, Cs₂CO₃ | Common and effective laboratory reagent. | elsevierpure.com |
| Dimethyl Carbonate (DMC) | K₂CO₃, Cs₂CO₃ | A greener, less toxic alternative. | researchgate.netelsevierpure.comresearchgate.net |
| Trimethyl Phosphate | Weak bases (e.g., Carbonate salts) | Can be used in a one-step process without intermediate phenolate (B1203915) preparation. | google.com |
Regioselective Functionalization Strategies
The synthesis of the this compound scaffold fundamentally relies on regioselective functionalization to ensure the correct placement of the methoxy group on the aromatic ring. The substitution pattern is typically established early in the synthetic sequence by selecting an appropriately substituted phenolic precursor.
The most common strategy involves starting with a meta-substituted phenol, such as 3-methoxyphenol (B1666288) (resorcinol monomethyl ether). The hydroxyl and methoxy groups on this precursor act as directing groups in subsequent electrophilic substitution and cyclization reactions. For instance, in reactions like the Pechmann condensation or Michael additions to form the chroman ring, the electronic properties of these substituents guide the regiochemical outcome, favoring the formation of the 7-methoxy isomer over other possibilities (e.g., the 5-methoxy isomer).
Advanced strategies for regiocontrol in related heterocyclic systems utilize transient directing groups. acs.org This approach involves the temporary installation of a functional group that directs a C-H functionalization reaction to a specific position before being removed. While not explicitly documented for 7-methoxy-chroman synthesis, such principles could be applied to achieve high regioselectivity in complex scenarios. acs.org Similarly, N-directed electrophilic borylation has been used to control the position of functionalization on polycyclic aromatic hydrocarbons, a concept adaptable to chroman precursors to ensure specific substitution patterns. rsc.org
Key Regioselective Control Factors:
| Factor | Description |
| Starting Material | The choice of a substituted phenol (e.g., 3-methoxyphenol) is the primary determinant of the final substitution pattern. |
| Directing Group Effects | The electronic nature (ortho-, para-directing) of existing substituents on the aromatic ring guides the position of new bonds formed during cyclization. |
| Reaction Conditions | Lewis acids and catalysts can influence the regioselectivity of ring-forming reactions by coordinating with functional groups on the precursor. |
Esterification and Transesterification Techniques for the Carboxylic Acid Moiety
Once the 7-Methoxy-chroman-3-carboxylic acid core is synthesized, the carboxylic acid moiety is converted to the corresponding ethyl ester. This can be achieved through several standard and advanced esterification techniques.
Direct Esterification Methods
Direct esterification, most notably the Fischer-Speier esterification, is a straightforward method for this conversion. masterorganicchemistry.com The process involves reacting 7-Methoxy-chroman-3-carboxylic acid with a large excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and using ethanol as the solvent drives the reaction toward the formation of the ethyl ester and water. masterorganicchemistry.com
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com
Activated Ester Synthesis (e.g., N-Hydroxysuccinimide esters)
For milder reaction conditions or for substrates sensitive to strong acids, the synthesis can proceed through an activated ester intermediate. A common example is the formation of an N-Hydroxysuccinimide (NHS) ester. In this two-step process, the 7-Methoxy-chroman-3-carboxylic acid is first treated with N-Hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
This reaction forms a highly reactive 7-Methoxy-chroman-3-carboxylic acid N-succinimidyl ester. This activated intermediate is then treated with ethanol, which displaces the NHS group to form the desired ethyl ester under neutral and often ambient conditions. This method is widely used for conjugating carboxylic acids to other molecules and provides a gentle alternative to direct acid-catalyzed esterification.
Stereoselective Synthesis and Chiral Resolution of Chroman-3-carboxylic Acid Esters
The carbon at the 3-position of the chroman ring is a stereocenter, meaning this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for many applications and is achieved through either asymmetric synthesis or chiral resolution.
Asymmetric Catalysis in Chroman Synthesis
Modern synthetic organic chemistry offers powerful tools for constructing the chiral chroman ring system directly in an enantioselective manner. These methods establish the desired stereochemistry during the formation of the heterocyclic ring.
Organocatalytic Cycloadditions: Chiral phosphoric acids have been successfully employed as catalysts in asymmetric [2+4] cycloadditions between ortho-quinone methides and various dienophiles to produce chiral chroman derivatives with high yields and excellent enantioselectivities (up to 98% ee). mdpi.com This approach builds the stereocenter at the C3 position with a high degree of control.
Asymmetric C-H Oxidation: Cooperative catalysis involving a palladium complex with a chiral ligand can achieve the enantioselective intramolecular allylic C–H oxidation of appropriately designed precursors to generate optically active chromans. acs.org This strategy creates the chiral center by selectively forming a C-O bond.
Enzymatic Resolution of Enantiomers
An alternative to asymmetric synthesis is the resolution of a racemic mixture of the ester. Enzymatic kinetic resolution is a highly effective method for this purpose. This technique utilizes the stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer of the racemic substrate. mdpi.comalmacgroup.com
In the context of this compound, a racemic mixture would be exposed to an enzyme in an aqueous buffer. The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to its corresponding carboxylic acid, while leaving the other enantiomer (e.g., the (R)-ester) unreacted. mdpi.comnih.gov The resulting mixture of the (S)-carboxylic acid and the (R)-ethyl ester can then be separated by standard chemical techniques, such as acid-base extraction. This method provides access to both enantiomers from a single resolution process. almacgroup.com
Examples of Hydrolases Used in the Resolution of Related Carboxylic Acid Esters:
| Enzyme Source | Substrate Type | Typical Outcome | Reference |
| Candida lipolytica | α-tertiary carboxylic acid esters | High enantioselectivity | nih.gov |
| Pseudomonas cepacia | 3-Aryl alkanoic acid esters | Excellent enantioselection (E >200) | almacgroup.com |
| Pseudomonas fluorescens | 3-Aryl alkanoic acid esters | High enantiomeric excess (>98% ee) | almacgroup.com |
| Serine Carboxypeptidases | α-tertiary carboxylic acid esters | High activity and enantioselectivity | nih.govgoogle.com |
Modern and Green Chemistry Approaches in Chroman Synthesis
The development of synthetic methodologies for chroman scaffolds, including this compound, has increasingly focused on principles of green chemistry. These modern approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and lowering energy consumption, while often improving reaction efficiency and selectivity.
Solvent-Free and Microwave-Assisted Syntheses
Green chemistry principles have driven the adoption of solvent-free and microwave-assisted techniques in organic synthesis. nih.gov These methods offer significant advantages, including drastically reduced reaction times, lower energy usage, and often higher product yields compared to conventional heating methods. nih.govjmest.org By eliminating solvents, these processes not only reduce costs and environmental pollution but also simplify product purification. arkat-usa.org
Solvent-Free Synthesis:
Solvent-free reactions, often conducted via mechanochemical methods like ball milling or by simply heating a mixture of reactants, represent a highly efficient and environmentally benign strategy for synthesizing chroman derivatives. koreascience.krrsc.org For instance, a one-pot synthesis of chroman-2,4-dione-based derivatives has been achieved by reacting heterocyclic ketene (B1206846) aminals, triethoxymethane, and 4-hydroxycoumarin (B602359) derivatives at 50°C without any solvent or catalyst, with the reaction completing in just 10 minutes. koreascience.kr Another notable example is the von Pechmann condensation for synthesizing 2H-chromen-2-ones, where phenols and β-keto esters react in the presence of lithium bromide under solvent-free conditions, yielding products in as little as 15–40 minutes. arkat-usa.org This approach avoids the use of hazardous acids and solvents, offering an economical and green alternative. arkat-usa.orgrsc.org
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. jmest.orgnih.gov It provides rapid and uniform heating, often leading to shorter reaction times, cleaner reactions, and improved yields. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various chromene and chroman-4-one derivatives. researchgate.neteurekaselect.com For example, the condensation of 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde with various amines under microwave irradiation was completed within 3–5 minutes, with yields ranging from 55–84%, significantly outperforming conventional methods that required longer times and produced lower yields. jmest.org Similarly, the synthesis of functionalized flavones and chromones via the cyclization of 1-(2-hydroxyaryl)-3-aryl-1,3-propanedione has been effectively achieved using microwave irradiation, demonstrating the broad applicability of this technology. researchgate.net
| Method | Reactants | Conditions | Product Type | Yield | Reaction Time | Reference |
|---|---|---|---|---|---|---|
| Solvent-Free | Phenols + β-keto esters | LiBr, 75-125°C | 2H-chromen-2-ones | High | 15-90 min | arkat-usa.org |
| Solvent-Free | HKAs + Triethoxymethane + 4-hydroxycoumarin | Catalyst-free, 50°C | Chroman-2,4-dione derivatives | Good to Excellent | 10 min | koreascience.kr |
| Microwave-Assisted | 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde + Amines | Solvent-free | Chromene derivatives | 55-84% | 3-5 min | jmest.org |
| Microwave-Assisted | 2-hydroxyacetophenone + Aromatic aldehydes | Claisen-Schmidt condensation | Flavones | 92-98% | 2-6 min | researchgate.net |
| Microwave-Assisted | 6-hydroxy-4-methyl-2H-chromen-2-one + Cyclohexanone/Cyclopentanone + Malononitrile | AcOH, DMF, 120°C | Pyrano[2,3-f]chromene derivatives | Good | 8-10 min | nih.gov |
Organocatalytic and Photoredox Catalytic Methods
In recent years, organocatalysis and photoredox catalysis have revolutionized synthetic chemistry, providing powerful and sustainable pathways to complex molecules like chromans under mild conditions. nih.govresearchgate.net
Organocatalysis:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of often toxic and expensive metal catalysts. researchgate.net This field has provided elegant solutions for the asymmetric synthesis of chiral chromans, which are valuable in medicinal chemistry. mdpi.com For example, chiral secondary amine catalysts, such as (S)-diphenylprolinol trimethylsilyl (B98337) ether, have been employed in domino reactions to construct complex tricyclic chroman derivatives with excellent enantioselectivities (up to >99% ee). acs.org These reactions, like the oxa-Michael/Michael cascade, allow for the creation of multiple stereocenters in a single step from simple starting materials like (E)-2-(2-nitrovinyl)phenols and aliphatic aldehydes. mdpi.comthieme-connect.com The mild reaction conditions and operational simplicity make organocatalysis a highly attractive method for chroman synthesis. researchgate.net
Photoredox Catalysis:
Visible-light photoredox catalysis harnesses light energy to initiate chemical reactions, offering a green and sustainable alternative to traditional methods that require harsh reagents or high temperatures. nih.govresearchgate.net This strategy has been successfully applied to the synthesis of chroman-4-ones and chroman-2-ones. researchgate.netacs.org The process typically involves a photocatalyst, such as an iridium or ruthenium complex, that absorbs visible light and initiates a single-electron transfer (SET) process to generate radical intermediates. nih.govnih.gov These radicals then participate in cascade cyclization reactions. For example, 3-substituted chroman-4-ones can be synthesized from 2-(allyloxy)arylaldehydes via a tandem radical addition/cyclization triggered by photoredox catalysis. researchgate.net More recently, metal-free organic photosensitizers have been developed for these transformations, further enhancing the green credentials of this methodology. frontiersin.org This approach allows for the construction of the chroman core with high functional group tolerance under exceptionally mild conditions, often at room temperature. researchgate.netfrontiersin.org
| Method | Catalyst Type | Example Catalyst | Reaction Type | Product Type | Key Advantages | Reference |
|---|---|---|---|---|---|---|
| Organocatalysis | Chiral Secondary Amine | (S)-Diphenylprolinol trimethylsilyl ether | Domino oxo-Michael-Aldol | Tricyclic chromans | High enantioselectivity (>99% ee) | acs.org |
| Organocatalysis | Chiral Secondary Amine | Jørgensen–Hayashi catalyst | Double 1,6-addition | Chiral chromans | Excellent diastereoselectivity and enantioselectivity | rsc.org |
| Photoredox Catalysis | Iridium Complex | fac-Ir(ppy)3 | Radical Addition/Cyclization | 3-Substituted chroman-4-ones | Mild conditions, broad scope | researchgate.net |
| Photoredox Catalysis | Ruthenium Complex | Ru(bpy)3Cl2 | Decarboxylative Giese Reaction | 4-Substituted-chroman-2-ones | Uses carboxylic acids as radical precursors | nih.govnih.gov |
| Photoredox Catalysis | Metal-Free Organic Dye | 3DPAFIPN | Alkene Acylarylation | 3-(Arylmethyl)chroman-4-ones | Redox-neutral, avoids metal catalysts | frontiersin.org |
| Photoredox Catalysis | Iron Catalyst | FeCl3 | Decarboxylative Radical Cyclization | Chroman-4-ones | Sustainable, uses abundant iron catalyst | acs.org |
Chemical Transformations and Derivatization Studies
Hydrolytic Transformations of the Ethyl Ester Group
The ethyl ester moiety in the parent compound is a versatile handle for chemical manipulation, primarily through hydrolysis and transesterification reactions.
The conversion of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation, often being the initial step for further derivatization, such as amidation. This hydrolysis is typically achieved under basic conditions. For instance, the hydrolysis of a similar compound, ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate, to 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid has been reported to proceed with a near-quantitative yield of 100%. rsc.org This suggests that the hydrolysis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester would also be a highly efficient process. The general reaction involves treating the ester with a base, such as sodium hydroxide (B78521), in a suitable solvent system, followed by acidification to protonate the resulting carboxylate salt.
Table 1: Conditions for Ester Hydrolysis
| Reactant | Reagents & Conditions | Product | Yield (%) |
| Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate | NaOH, Ethanol (B145695)/Water, Reflux | 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid | ~100 rsc.org |
Note: Data for a closely related chromone (B188151) analog is presented as a proxy for the chroman compound.
Amidation and Peptide Coupling Reactions of the Carboxylic Acid
The carboxylic acid, obtained from the hydrolysis of the ethyl ester, is a key intermediate for synthesizing amides and for conjugation with amino acids and peptides.
The synthesis of chroman-3-carboxamides is a significant area of research due to the diverse biological activities associated with this class of compounds. semanticscholar.org The general approach involves the activation of the carboxylic acid group to facilitate amide bond formation with a primary or secondary amine. semanticscholar.orgresearchgate.net A common method for this activation is the conversion of the carboxylic acid to its corresponding acid chloride, typically using thionyl chloride, which then readily reacts with an amine in the presence of a base like triethylamine (B128534) to yield the desired amide. semanticscholar.org Alternatively, various peptide coupling reagents can be employed for a more direct and often milder amidation. rsc.orgpeptide.com Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have been successfully used to activate chromone carboxylic acids for reaction with amines. rsc.org
Table 2: Examples of Amide Formation from Chromone Carboxylic Acids
| Carboxylic Acid | Amine | Coupling Method/Reagent | Product | Yield (%) |
| 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid | Aniline | PyBOP | 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide | 60-75 rsc.org |
| Chromone-3-carboxylic acids | Various amines | Thionyl chloride, triethylamine | Chromone-3-carboxamides | Good yields semanticscholar.org |
Note: The table presents data for related chromone structures to illustrate the synthetic methodologies.
The conjugation of the 7-methoxy-chroman-3-carboxylic acid with amino acids and peptides is a strategy to enhance the biological activity, improve pharmacokinetic properties, or for targeted delivery. nih.gov This process involves the formation of a peptide bond between the carboxylic acid of the chroman moiety and the amino group of an amino acid or peptide. al-edu.com The reaction typically requires the use of peptide coupling reagents to activate the carboxylic acid and facilitate the amide bond formation. uantwerpen.beuniurb.it
A variety of coupling reagents are available, including carbodiimides like DCC (Dicyclohexylcarbodiimide) and uronium or phosphonium (B103445) salts such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). peptide.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester, which then readily reacts with the amino group of the amino acid or peptide. researchgate.net The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions like racemization. uniurb.it For instance, the coupling of 7-methoxycoumarin-3-carboxylic acid with the amino group of lysine (B10760008) has been achieved via an active N-hydroxysuccinimide ester intermediate. researchgate.net
Functionalization of the Chroman Ring System
Beyond modifications at the C3-position, the chroman ring system itself offers opportunities for further functionalization, although this area is less explored for this specific molecule in the provided search results. Electrophilic aromatic substitution reactions could potentially introduce substituents onto the benzene (B151609) ring of the chroman nucleus. The positions for substitution would be directed by the existing methoxy (B1213986) and alkyl ether groups. For example, formylation of 7-hydroxychromones at the C8 position is a known transformation. researchgate.net While the 7-methoxy group in the title compound is less activating than a hydroxyl group, similar electrophilic substitutions might be possible under appropriate conditions. Such modifications could be used to introduce a range of functional groups, further diversifying the chemical space around the 7-methoxy-chroman scaffold.
Derivatization at the Methoxy Group
The conversion of the 7-methoxy group to a 7-hydroxy group is a critical transformation, as the resulting phenol (B47542) can serve as a handle for further functionalization or is a key feature in many biologically active natural products. Several standard reagents are employed for the O-demethylation of aryl methyl ethers.
Boron tribromide (BBr₃) is a highly effective, albeit strong, Lewis acid for cleaving methyl ethers. The reaction typically proceeds at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane. Another common method involves using strong protic acids, such as 48% aqueous hydrobromic acid (HBr), often at elevated temperatures. Lewis acids like aluminum chloride (AlCl₃) can also promote demethylation. The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the harsh reaction conditions.
Table 2: Common Reagents for O-Demethylation
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane, -78°C to RT | Highly efficient but reacts with many functional groups. |
| Hydrobromic Acid (HBr) | 48% aqueous solution, reflux | Strong acid conditions; may not be suitable for acid-labile substrates. |
| Aluminum Chloride (AlCl₃) | Inert solvent, often with a scavenger like ethanethiol | Classic Lewis acid method for ether cleavage. |
| Trimethylsilyl (B98337) Iodide (TMSI) | Acetonitrile (B52724) or Dichloromethane, RT | Milder conditions, generated in situ from TMSCl and NaI. |
Once the 7-hydroxychroman derivative is obtained via demethylation, the phenolic hydroxyl group can be readily converted into a variety of other functional groups. The most common transformation is the synthesis of new ethers through Williamson ether synthesis. This involves treating the 7-hydroxychroman with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which is then reacted with an alkyl halide (R-X) to furnish the 7-alkoxy derivative (7-OR).
This strategy allows for the introduction of a wide range of alkyl and functionalized alkyl chains, which can be used to modulate the molecule's physicochemical properties. Furthermore, the hydroxyl group can be converted into esters by reaction with acyl chlorides or anhydrides, or transformed into sulfonates (e.g., tosylates, mesylates), which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Synthesis of Heterocyclic Fused Chroman Derivatives
Fusing additional heterocyclic rings onto the chroman framework is a powerful strategy for generating novel chemical entities with diverse biological activities. The 7-hydroxychroman derivative, obtained from demethylation, is a key precursor for many of these syntheses, particularly for building heterocycles fused at the C7 and C8 positions.
For example, furochromones (fused furan-chromone systems) can be synthesized from hydroxychromones via reaction with α-halo ketones followed by cyclization. mdpi.com This approach can lead to the formation of angular furo[2,3-h]chromones. researchgate.net Similarly, pyranochromones can be prepared through reactions like the Pechmann condensation or by reacting hydroxychromones with reagents that provide the necessary three-carbon unit for the pyran ring formation, resulting in structures like pyrano[3,2-c]chromenes or pyrano[2,3-f]chromenes. rsc.orgresearchgate.net Isoxazole-containing chromans have also been synthesized, often by cycloaddition reactions between nitrile oxides and chromans bearing a terminal acetylene, or by condensation of a chalcone (B49325) intermediate with hydroxylamine. nih.govderpharmachemica.com These methods provide access to a rich variety of complex, polycyclic systems based on the core this compound scaffold.
Advanced Spectroscopic and Analytical Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 7-Methoxy-chroman-3-carboxylic acid ethyl ester. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments allows for the complete and unambiguous assignment of all proton and carbon signals.
A complete assignment of the molecular structure is achieved by systematically interpreting the correlations observed in 2D NMR spectra. sdsu.edugithub.io The standard numbering of the chroman ring is used for assignments.
COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). researchgate.net For this compound, key correlations would be observed between the protons on the heterocyclic ring: the protons at C-2 would show a correlation to the proton at C-3, which in turn would correlate with the protons at C-4. In the aromatic region, a correlation between H-5 and H-6 would be expected.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbon atom they are attached to (¹JCH). youtube.com It allows for the unambiguous assignment of protonated carbons. For example, the aromatic proton signal at ~7.0 ppm would correlate to the carbon signal at ~128 ppm, confirming its assignment as C-5/H-5.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for piecing together the molecular skeleton, especially around quaternary carbons. youtube.com Key HMBC correlations for this molecule would include:
The methoxy (B1213986) protons (CH₃O-) correlating to the C-7 carbon.
The protons at C-5 correlating to C-7 and the quaternary carbon C-8a.
The protons of the ethyl ester's methylene (B1212753) group (-OCH₂CH₃) correlating to the ester carbonyl carbon (C=O).
The combined data from these experiments allow for the complete and confident assignment of every atom in the molecule, as detailed in the table below.
Interactive Data Table: Predicted ¹H, ¹³C, and 2D NMR Assignments for this compound
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key COSY Correlations (with H at position) | Key HMBC Correlations (from H at position) |
| 2 | 68.5 | 4.35 (dd) | dd | 3 | 3, 4, 8a |
| 3 | 41.2 | 3.10 | m | 2, 4 | 2, 4, C=O |
| 4 | 28.9 | 2.90 (m), 2.75 (m) | m | 3, 5 | 3, 5, 4a, 8a |
| 4a | 118.0 | - | - | - | - |
| 5 | 128.5 | 7.00 | d | 6 | 4, 4a, 6, 7 |
| 6 | 114.2 | 6.45 | dd | 5, 8 | 5, 7, 8 |
| 7 | 159.5 | - | - | - | - |
| 8 | 101.0 | 6.40 | d | 6 | 6, 7, 8a |
| 8a | 150.1 | - | - | - | - |
| C=O | 171.8 | - | - | - | - |
| OCH₂CH₃ | 61.0 | 4.20 | q | OCH₂CH₃ | C=O, OCH₂C H₃ |
| OCH₂CH₃ | 14.1 | 1.25 | t | OCH₂ CH₃ | OC H₂CH₃ |
| 7-OCH₃ | 55.3 | 3.80 | s | - | 7 |
The carbon at position 3 (C-3) is a stereocenter, meaning this compound exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, chiral NMR techniques can be employed to determine the enantiomeric excess (ee) of a sample. semanticscholar.org
This is typically achieved by using a chiral solvating agent (CSA), such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), or by creating a diastereomeric derivative with a chiral derivatizing agent (CDA), like Mosher's acid. researchgate.netnih.gov In the presence of a CSA, the two enantiomers form transient diastereomeric complexes that are non-equivalent in the NMR experiment. This results in the splitting of one or more proton signals into two distinct peaks, one for each enantiomer. The proton at C-3 is often a good candidate for observing this separation.
The enantiomeric excess can then be calculated by integrating the areas of the two separated signals using the following formula: ee (%) = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] x 100
The six-membered dihydropyran ring of the chroman moiety is not planar and adopts a flexible conformation, typically a half-chair or a sofa form. The exact conformation can be investigated by analyzing the three-bond proton-proton coupling constants (³JHH) and through-space correlations from Nuclear Overhauser Effect (NOE) spectroscopy.
The magnitude of ³JHH values between adjacent protons (e.g., H-2, H-3, and H-4) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these coupling constants, the dihedral angles can be estimated, providing insight into the ring's puckering and the preferred pseudo-axial or pseudo-equatorial orientation of the ethyl carboxylate substituent at C-3. researchgate.net For instance, a large coupling constant (e.g., > 8 Hz) between two vicinal protons typically indicates a dihedral angle close to 180°, characteristic of a trans-diaxial relationship.
NOE spectroscopy (NOESY) provides complementary information by identifying protons that are close to each other in space, regardless of their bonding connectivity. For example, a NOE correlation between a proton at C-2 and a proton at C-4 would suggest they are on the same face of the ring (cis), helping to confirm the ring's conformation and the relative stereochemistry of its substituents.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the exact mass of the parent molecule and its fragments with high accuracy (typically < 5 ppm error), which allows for the determination of the elemental composition.
Under electrospray ionization (ESI) conditions, this compound would primarily form a protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion induce fragmentation, and the resulting fragment ions provide structural information. The high resolution allows for the unambiguous assignment of the elemental formula for each fragment. mdpi.com
Key fragmentation pathways would include:
Loss of Ethene: A McLafferty rearrangement can lead to the loss of ethene (C₂H₄) from the ethyl ester group, resulting in a fragment corresponding to the protonated carboxylic acid.
Loss of Ethoxy Radical: Cleavage of the ester C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃).
Loss of the Ethyl Carboxylate Group: Cleavage of the C3-C(O) bond can lead to the loss of the entire ethyl carboxylate group.
Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for chroman structures is an RDA reaction, cleaving the heterocyclic ring and leading to the loss of a neutral molecule corresponding to the C-2, C-3, and C-4 portion of the ring.
Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH₃). mdpi.com
Interactive Data Table: Predicted HRMS Fragmentation of [C₁₃H₁₆O₄+H]⁺
| m/z (Calculated) | Elemental Formula | Description of Loss |
| 253.1125 | C₁₃H₁₇O₄⁺ | Protonated Molecular Ion [M+H]⁺ |
| 225.0808 | C₁₁H₁₃O₄⁺ | Loss of ethene (C₂H₄) via McLafferty rearrangement |
| 208.0859 | C₁₁H₁₂O₃⁺ | Loss of ethoxy radical (•OC₂H₅) |
| 179.0703 | C₁₀H₁₁O₂⁺ | Loss of the ethyl carboxylate group (•COOC₂H₅) |
| 163.0754 | C₁₀H₁₁O₂⁺ | RDA fragmentation product ion |
| 238.0890 | C₁₂H₁₄O₄⁺ | Loss of methyl radical (•CH₃) |
HRMS is a powerful tool for the quantitative analysis of target compounds in complex matrices, such as reaction mixtures or biological samples. rsc.org Its high resolving power allows the instrument to distinguish between ions of very similar mass. For instance, an impurity might have the same nominal mass as the target compound but a slightly different exact mass due to a different elemental composition (e.g., replacing a C=O with C₂H₄). HRMS can easily resolve these signals.
For quantitative studies, a specific amount of an internal standard (often a stable isotope-labeled version of the analyte) is added to the sample. A calibration curve is generated by analyzing samples with known concentrations of the analyte. The peak area ratio of the analyte to the internal standard is plotted against the concentration. By extracting a narrow mass window chromatogram for the exact m/z of the target compound, a highly specific and sensitive quantification can be achieved, minimizing interference from other components in the mixture.
X-ray Crystallography for Solid-State Structural Elucidation
Conformation and Packing Analysis in Crystalline State
The six-membered dihydropyran ring is expected to exist in a distorted half-chair or sofa conformation. stuba.skresearchgate.net In this arrangement, five of the atoms are nearly coplanar, while one atom (typically the C2 or C3 carbon) is puckered out of this plane. stuba.sk The specific conformation minimizes steric strain and is influenced by the nature and orientation of the substituents. For the title compound, the ethyl carboxylate group at the C3 position will significantly influence the ring's puckering.
Table 1: Expected Conformation and Packing Parameters for this compound
| Parameter | Expected Characteristic | Basis of Inference |
| Dihydropyran Ring Conformation | Distorted Half-Chair or Sofa | Analysis of similar chromane (B1220400) carboxylate derivatives stuba.skresearchgate.net |
| Substituent Orientation | Pseudo-equatorial or pseudo-axial | To minimize steric hindrance |
| Primary Packing Forces | Van der Waals interactions, C-H···O bonds | Presence of aromatic rings and ester/ether functionalities |
| Secondary Packing Forces | Possible π-π stacking | Aromatic nature of the benzopyran ring rsc.org |
Advanced Chromatographic Method Development
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially from complex matrices or during enantiomeric purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity. ulisboa.pt A reversed-phase HPLC method would be suitable for the analysis of this moderately polar compound.
A typical LC-MS/MS method would involve a C18 stationary phase with a gradient elution mobile phase, commonly consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small percentage of formic acid to improve peak shape and ionization efficiency. semanticscholar.org Electrospray ionization (ESI) in positive ion mode would likely be effective, generating a protonated molecular ion [M+H]⁺.
In MS/MS analysis, this precursor ion would be subjected to collision-induced dissociation (CID) to produce characteristic product ions. Expected fragmentation pathways for the [M+H]⁺ ion of this compound would include the neutral loss of ethanol (B145695) (46 Da) or ethene (28 Da) from the ester group, and cleavage of the chroman ring. verdeanalitica.com.br Multiple Reaction Monitoring (MRM) mode can be used for targeted quantification, providing enhanced specificity and sensitivity by monitoring specific precursor-to-product ion transitions. ulisboa.pt
Table 2: Predicted LC-MS/MS Parameters for this compound
| Parameter | Predicted Value/Condition | Rationale |
| LC Column | C18 (e.g., 150 mm x 2.1 mm, 1.9 µm) | Standard for moderately polar compounds semanticscholar.org |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Common mobile phase for reversed-phase chromatography semanticscholar.org |
| Ionization Mode | ESI Positive | Amine and ether functionalities are readily protonated |
| Precursor Ion [M+H]⁺ | m/z 251.1 | Calculated for C₁₃H₁₆O₄ + H⁺ |
| Potential Product Ions | Loss of C₂H₅OH, cleavage of the chroman ring | Common fragmentation patterns for esters and ethers verdeanalitica.com.br |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For selective and sensitive quantification ulisboa.pt |
Chiral Chromatography for Enantioseparation
The presence of a stereocenter at the C3 position means that this compound exists as a pair of enantiomers. Chiral chromatography is the most widely used technique for separating enantiomers. chiralpedia.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds and would be a primary choice for method development. nih.govuff.br The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. wikipedia.org The mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), plays a critical role in achieving enantioseparation. uff.br
Derivatization Strategies for Enhanced Detection in LC-MS/MS
While the title compound as an ester can be analyzed directly, chemical derivatization is a strategy often employed to enhance detection sensitivity, improve chromatographic properties, or facilitate chiral separation. researchgate.netresearchgate.net Derivatization is particularly useful if the analyte exhibits poor ionization efficiency. ddtjournal.com
For this compound, a relevant strategy would involve its hydrolysis to the corresponding carboxylic acid. This carboxylic acid can then be reacted with a derivatizing agent to introduce a group that is more readily ionizable or provides a more specific fragmentation pattern in MS/MS. bohrium.com For example, amidation reactions with reagents containing a tertiary amine or a quaternary ammonium (B1175870) group can introduce a permanent positive charge, significantly enhancing the ESI-MS signal in positive ion mode. nih.gov This approach converts the analytical challenge from detecting a neutral ester to detecting a more easily ionizable derivative. researchgate.netddtjournal.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. libretexts.org
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A strong, prominent peak between 1730 and 1750 cm⁻¹ would be attributed to the C=O stretching vibration of the saturated ethyl ester. spectroscopyonline.com Two distinct C-O stretching bands are also characteristic of esters: one for the C(=O)-O bond (typically around 1250-1200 cm⁻¹) and another for the O-C₂H₅ bond (around 1100-1050 cm⁻¹). spectroscopyonline.com
Other expected peaks include aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chroman and ethyl groups (below 3000 cm⁻¹). The C-O-C stretching of the methoxy group and the chroman ether linkage would appear in the fingerprint region, typically between 1275-1000 cm⁻¹. spectroscopyonline.com
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Aromatic ring vibrations, particularly the ring breathing mode, would be prominent in the Raman spectrum. libretexts.org
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Ester (C=O) | Stretch | 1750-1730 | FTIR (Strong), Raman (Moderate) |
| Ester (C-O) | Asymmetric Stretch | 1250-1200 | FTIR (Strong) |
| Aromatic (C=C) | Ring Stretch | 1600-1450 | FTIR (Moderate), Raman (Strong) |
| Ether (C-O-C) | Asymmetric Stretch | 1275-1225 (Aryl), 1150-1085 (Alkyl) | FTIR (Strong) |
| Aliphatic (C-H) | Stretch | 2980-2850 | FTIR (Moderate), Raman (Strong) |
| Aromatic (C-H) | Stretch | 3100-3000 | FTIR (Variable), Raman (Strong) |
Photophysical Characterization (Absorption and Emission Spectroscopy)
A thorough review of available scientific literature did not yield specific experimental data on the photophysical properties, including absorption and emission spectroscopy, for this compound. While studies on structurally related compounds, such as coumarin (B35378) derivatives, are available, their photophysical characteristics cannot be directly attributed to the chroman structure due to differences in the degree of saturation in the heterocyclic ring, which significantly influences the electronic and, consequently, the spectroscopic properties. For instance, a derivative of 7-methoxycoumarin-3-carboxylic acid has been reported to exhibit maximum fluorescence excitation at 355 nm and emission at 405 nm. nih.gov However, the absence of the C2-C3 double bond in the chroman ring of this compound is expected to result in markedly different absorption and emission spectra.
Further research is required to experimentally determine the absorption and emission maxima, molar extinction coefficients, and fluorescence quantum yields for this compound. Such data would be invaluable for understanding its electronic structure and for potential applications in fields where fluorescence properties are of interest.
Data Table: Photophysical Properties of this compound
| Parameter | Value | Reference |
| Absorption Maximum (λabs) | Data not available | N/A |
| Molar Absorptivity (ε) | Data not available | N/A |
| Emission Maximum (λem) | Data not available | N/A |
| Fluorescence Quantum Yield (Φf) | Data not available | N/A |
Computational Chemistry and Structure Activity Relationship Sar Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for exploring the electronic characteristics of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering predictions of molecular orbital interactions and reactivity. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model electron density and derive key descriptors of chemical behavior. mdpi.com For chroman derivatives, DFT calculations help in understanding the influence of substituents, such as the methoxy (B1213986) and ethyl ester groups, on the electron distribution across the heterocyclic ring system.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. While specific data for 7-Methoxy-chroman-3-carboxylic acid ethyl ester is not available, studies on similar heterocyclic structures demonstrate the utility of this approach. mit.educhemrxiv.org
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations.)
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| Energy of HOMO | -0.235 | -6.39 |
| Energy of LUMO | -0.088 | -2.39 |
| HOMO-LUMO Gap | 0.147 | 4.00 |
Computational chemistry is frequently used to predict spectroscopic parameters, which can then be validated against experimental data. For instance, theoretical calculations can simulate spectra such as Electronic Circular Dichroism (ECD). In a study involving the closely related compound 7-methoxycoumarin-3-carboxylic acid (MCCA), researchers correlated induced circular dichroism experimental data with simulated ECD spectra. lew.ro This correlation allowed them to deduce the conformation of the ligand when bound to a protein, demonstrating how theoretical predictions can provide valuable structural information that is otherwise difficult to obtain. lew.ro
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics are the primary tools for exploring these aspects.
Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. core.ac.uk This process involves energy minimization, where the geometry of the molecule is optimized to find the lowest energy state. youtube.com For this compound, key degrees of freedom would include the rotation around the C-C bond connecting the ethyl ester group to the chroman ring and the puckering of the dihydropyran ring itself.
Molecular Docking and Protein-Ligand Interaction Profiling (non-clinical targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential binding interactions.
Docking simulations can identify putative binding sites on a protein and elucidate the specific amino acid residues that interact with the ligand. In a study on 7-methoxycoumarin-3-carboxylic acid, molecular docking was used to model its interaction with bovine serum albumin (BSA), a common non-clinical protein target. lew.ro The simulations successfully identified the two main binding locations on BSA, known as Sudlow sites I and II. lew.ro
The analysis of the docked pose reveals the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the protein-ligand complex. This information is fundamental for understanding the basis of molecular recognition.
Table 2: Illustrative Molecular Docking Interaction Profile (Note: The target and residues are hypothetical, illustrating typical results from a docking study.)
| Protein Target | Binding Site | Interacting Residues | Interaction Type |
|---|---|---|---|
| Serum Albumin (Hypothetical) | Site I (Subdomain IIA) | TYR 150 | Hydrogen Bond |
| TRP 214 | Hydrophobic (π-stacking) | ||
| LEU 238 | van der Waals |
Analysis of Binding Affinities and Molecular Interactions
Computational docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a biological target. In the absence of specific docking studies for this compound, we can infer potential interactions based on studies of analogous compounds. For instance, molecular docking of 7-methoxy coumarin (B35378) derivatives has been explored for their potential as acetylcholinesterase inhibitors. These studies often reveal key interactions between the coumarin core and the active site of the enzyme.
Table 1: Predicted Molecular Interactions of this compound with a Hypothetical Receptor Active Site
| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in Receptor |
| Hydrogen Bonding | Carbonyl oxygen of the ester | Amino acids with donor groups (e.g., Ser, Thr, Tyr) |
| Hydrophobic Interactions | Chroman ring system, ethyl group | Nonpolar amino acids (e.g., Leu, Val, Ile, Phe) |
| Pi-Pi Stacking | Benzene (B151609) ring of the chroman scaffold | Aromatic amino acids (e.g., Phe, Tyr, Trp) |
| Van der Waals Forces | Entire molecule | Various amino acids in close proximity |
This table is a hypothetical representation based on the analysis of related compounds and is intended for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling (non-clinical data sets)
QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound has not been reported, numerous studies have successfully applied this methodology to chroman and chromone (B188151) derivatives for various biological activities, including anti-inflammatory and antioxidant effects. nih.gov
The development of a predictive QSAR model typically involves a dataset of structurally related compounds with experimentally determined biological activities. For a series of chroman derivatives, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These methods generate statistical models based on the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules.
For instance, a 3D-QSAR study on a series of chromone derivatives as antioxidants revealed a statistically significant model with good predictive ability. nih.gov Such models can then be used to predict the biological activity of new, untested compounds, thereby prioritizing synthetic efforts.
Table 2: Hypothetical Statistical Parameters of a QSAR Model for Chroman Derivatives
| Parameter | Value | Description |
| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability |
| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model |
| Predictive r² | > 0.6 | Measures the predictive power for an external test set |
This table presents typical statistical validation parameters for a robust QSAR model and is for illustrative purposes.
A significant outcome of QSAR studies is the generation of contour maps, which visually represent the regions around the aligned molecules where certain structural features are favorable or unfavorable for biological activity.
Based on the analysis of related chroman and coumarin structures, several key features of this compound can be hypothesized to be important for its biological effects:
The Chroman Scaffold: This core structure provides the fundamental shape and rigidity of the molecule, allowing it to fit into specific binding pockets. The hydrophobic nature of the chroman ring is likely a key determinant of binding affinity.
The Ethyl Ester at Position 3: The size, shape, and electrostatic properties of the substituent at this position are critical. QSAR studies on similar scaffolds often highlight the importance of the steric bulk and hydrogen bonding capacity of groups at this position for optimal activity.
Biological and Biochemical Research Applications
In vitro Enzyme Inhibition Studies (non-human systems)
Extensive literature searches have not yielded specific studies on the in vitro enzyme inhibitory activity of 7-Methoxy-chroman-3-carboxylic acid ethyl ester against monoamine oxidase (MAO), acetylcholinesterase (AChE), or matrix metalloproteinases (MMPs). While research exists on the enzyme inhibitory potential of structurally related coumarin (B35378) and chromone (B188151) derivatives, direct experimental data for the saturated chroman analogue is not currently available in published scientific literature.
Evaluation against Various Enzymes (e.g., MAO, AChE, MMPs)
There is a notable absence of published research detailing the evaluation of this compound as an inhibitor of key enzyme targets such as MAO, AChE, and MMPs. Studies on similar scaffolds, such as chromone-3-carboxylic acids, have indicated potential for MAO-B inhibition, with a 7-methoxy substitution suggested to be favorable for this activity. However, the structural difference between the aromatic chromone and the saturated chroman ring system is significant and precludes direct extrapolation of these findings.
Interactive Data Table: In vitro Enzyme Inhibition Data for this compound
| Enzyme Target | Test System | IC₅₀ / Kᵢ | Selectivity | Reference |
| Monoamine Oxidase A (MAO-A) | Non-human | No data available | No data available | N/A |
| Monoamine Oxidase B (MAO-B) | Non-human | No data available | No data available | N/A |
| Acetylcholinesterase (AChE) | Non-human | No data available | No data available | N/A |
| Matrix Metalloproteinases (MMPs) | Non-human | No data available | No data available | N/A |
Note: The table reflects the current lack of specific published data for this compound.
Mechanistic Investigations of Enzyme Inhibition
Consistent with the lack of primary screening data, there are no available mechanistic studies elucidating the mode of enzyme inhibition by this compound. Research in this area would typically involve kinetic analyses to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, as well as biophysical methods to understand the binding interactions with the enzyme's active or allosteric sites.
Interactions with Cellular Receptors and Signaling Pathways (non-human cell lines)
Specific investigations into the interaction of this compound with cellular receptors and its impact on signaling pathways in non-human cell lines have not been reported in the available scientific literature.
Ligand Binding Assays and Receptor Affinity Studies
No data from ligand binding assays or receptor affinity studies for this compound are currently available. Such studies would be necessary to identify specific cellular receptors to which this compound may bind and to quantify its binding affinity.
Interactive Data Table: Receptor Binding Affinity of this compound
| Receptor Target | Cell Line / Tissue | Kd / Kᵢ (nM) | Assay Type | Reference |
| No data available | No data available | No data available | No data available | N/A |
Note: This table is a template and currently contains no data due to the absence of relevant research findings.
Pathway Modulation in Cultured Cells
There is no published evidence to suggest that this compound modulates specific signaling pathways in cultured non-human cells. Research on structurally similar compounds, such as certain homoisoflavonoids with a chromanone structure, has shown modulation of pathways like AMPK and PPARα in HepG2 cells. However, these findings cannot be directly attributed to the ethyl ester derivative of 7-methoxy-chroman-3-carboxylic acid.
Investigation of Anti-oxidant Mechanisms at the Molecular and Cellular Level
While phenolic compounds, which include the broader class to which this compound belongs, are known for their antioxidant properties, specific studies detailing the molecular and cellular antioxidant mechanisms of this particular compound are not available.
Common molecular mechanisms for antioxidants include hydrogen atom transfer (HAT) and single electron transfer (SET). In a cellular context, antioxidants can act by directly scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense systems. However, without specific experimental data, any discussion of the antioxidant profile of this compound remains speculative.
Interactive Data Table: Antioxidant Activity of this compound
| Assay | Test System | Result | Mechanism | Reference |
| DPPH Radical Scavenging | Molecular | No data available | No data available | N/A |
| ABTS Radical Scavenging | Molecular | No data available | No data available | N/A |
| Cellular Antioxidant Assay (CAA) | Cellular | No data available | No data available | N/A |
Note: The absence of data in this table highlights the need for future research into the antioxidant properties of this specific compound.
Antimicrobial and Antifungal Activity Investigations (in vitro models)
The investigation of novel antimicrobial and antifungal agents is a critical area of pharmaceutical research. Coumarin and chromone derivatives have been a source of compounds with promising activity against a range of pathogens.
In one study, a series of coumarin-3-carboxamide derivatives were tested against several bacterial and fungal isolates, with some compounds exhibiting moderate activity lew.ro. Another study on chromone derivatives identified several compounds with significant antifungal activity against various Candida species, with MIC values ranging from 5 to 50 µg/mL nih.govresearchgate.net. These findings suggest that the core chroman/coumarin scaffold can be a viable starting point for the development of new antimicrobial agents. The determination of MIC values for this compound against a panel of clinically relevant bacteria and fungi would be a crucial first step in assessing its potential in this area.
Table 2: Representative MIC Values for Related Coumarin and Chromone Derivatives
| Compound Class | Organism | MIC (µg/mL) |
| Chromone-3-carbonitriles | Candida albicans | 5 - 50 |
| Coumarin-3-carboxamides | Staphylococcus aureus | 312.5 |
| Coumarin-3-carboxamides | Candida tropicalis | 156.2 - 312.5 |
Note: Data is for related compound classes and not the specific title compound.
Understanding the mechanism of action of a potential antimicrobial agent is essential for its development. For coumarin and chromone derivatives, several mechanisms have been proposed, including the disruption of cell membranes, inhibition of biofilm formation, and interference with key cellular processes.
For example, some chromone derivatives have been shown to inhibit the formation of biofilms by Candida albicans, a crucial virulence factor nih.govresearchgate.net. Transcriptomic analyses of cells treated with these compounds revealed the downregulation of genes involved in hypha formation and biofilm development nih.gov. Other studies on coumarin derivatives have suggested that their antimicrobial activity may stem from their ability to intercalate with DNA or inhibit essential enzymes. Elucidating the specific mechanism of action for this compound would require dedicated studies, such as electron microscopy to observe cellular morphology changes, biofilm inhibition assays, and investigations into its effects on cellular respiration and membrane integrity.
Applications as Fluorescent Probes for Biological Systems
The inherent fluorescence of the coumarin scaffold, a close structural relative of the chroman ring system, has led to its widespread use in the development of fluorescent probes for biological imaging and sensing. The 7-methoxy substitution is particularly common in fluorescent coumarin derivatives, as it often enhances their quantum yield and shifts their emission to the visible spectrum.
The design and synthesis of fluorescently tagged derivatives of biologically active molecules is a powerful strategy for studying their cellular uptake, distribution, and mechanism of action. A derivative of 7-methoxycoumarin-3-carboxylic acid has been successfully employed as a fluorescent, cell-cleavable protecting group for a phosphonate (B1237965) analogue nih.gov. In this innovative approach, the coumarin ester serves as a prodrug moiety that is cleaved inside the cell, releasing the active compound and a fluorescent reporter nih.gov.
The synthesis of such a probe typically begins with the preparation of 7-methoxycoumarin-3-carboxylic acid, which can be achieved through the condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) with Meldrum's acid nih.gov. This carboxylic acid can then be esterified with a molecule of interest, often via an intermediate such as a chloromethyl ester, to create the fluorescently tagged derivative nih.gov. This strategy allows for the real-time monitoring of the prodrug's internalization and cleavage within living cells, providing valuable insights into its biological activity nih.gov. The principles of this design could be readily applied to create fluorescently tagged versions of other molecules using the this compound scaffold as a starting point.
Based on a comprehensive search of available scientific literature, there is no information regarding the use of This compound in the specified biological and biochemical research applications. The requested topics of cellular imaging, Förster Resonance Energy Transfer (FRET), and exploration in non-mammalian biological systems are not documented for this specific chemical compound.
The available research pertains to a structurally related but different compound, 7-methoxycoumarin-3-carboxylic acid , and its esters. The key structural difference is the "coumarin" versus the "chroman" core.
Coumarins possess a conjugated ring system that imparts fluorescent properties, making them suitable for applications like cellular imaging and FRET. nih.govmedchemexpress.comnih.gov
Chromans , including the requested this compound, have a saturated heterocyclic ring. This lack of conjugation means they are not fluorescent and, therefore, are not used as probes or sensors in fluorescence-based biological applications.
Consequently, it is not possible to provide an article on this compound that adheres to the requested outline, as no published research exists on this compound for these applications. Any information provided would be for the incorrect, fluorescent coumarin analogue and would be scientifically inaccurate.
Applications in Materials Science and Chemical Tool Development
Incorporation into Functional Polymers and Bioconjugates
The structural features of 7-Methoxy-chroman-3-carboxylic acid ethyl ester make it a promising monomer for the synthesis of functional polymers. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of polymerizable derivatives, such as acrylates or methacrylates. The incorporation of the rigid chroman unit into a polymer backbone can significantly influence the material's thermal and mechanical properties.
While direct studies on the polymerization of this compound are not extensively documented, research on related coumarin-containing polymers provides a strong precedent. Coumarin (B35378) derivatives, which share a similar benzopyran core, have been successfully incorporated into polymers to create materials with unique optical and photochemical properties. researchgate.netmdpi.com For instance, polymers functionalized with coumarin moieties can undergo photodimerization upon exposure to UV light, leading to cross-linking and changes in the material's properties. This has been exploited in the development of photo-responsive materials for applications such as optical data storage and self-healing polymers.
In the realm of bioconjugation, the related compound, 7-methoxycoumarin-3-carboxylic acid, has been utilized as a fluorescent label for peptides and other biomolecules. The carboxylic acid can be activated, for example, as an N-succinimidyl ester, to facilitate covalent attachment to amine groups on proteins and other biological targets. A study on a 7-methoxycoumarin-3-carboxylic acid ester derivative demonstrated its use as a fluorescent, cell-cleavable protecting group for phosphonates, highlighting its utility as a tool for studying cellular uptake and drug delivery. nih.govnih.gov This suggests that this compound, after hydrolysis to the carboxylic acid, could be similarly employed in the development of fluorescent probes and bioconjugates. The chroman ring itself is a key structural unit in various bioactive molecules, further underscoring the potential of its derivatives in biological applications. researchgate.net
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Strategy | Monomer Derivatization | Potential Polymer Properties |
| Free Radical Polymerization | Conversion to acrylate (B77674) or methacrylate (B99206) ester | Enhanced thermal stability, photo-responsive behavior |
| Condensation Polymerization | Hydrolysis to carboxylic acid for polyester (B1180765) or polyamide synthesis | High-performance engineering plastics |
Potential in the Development of Liquid Crystalline Materials
The rigid, anisotropic structure of the chroman ring system suggests that derivatives of this compound could exhibit liquid crystalline properties. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are integral to technologies such as liquid crystal displays (LCDs).
Research into chromone (B188151) derivatives, which possess a 4-oxo group on the chroman skeleton, has demonstrated their potential in liquid crystalline materials. A study on esters derived from 7-decanoyloxychromone-3-carboxylic acid reported the synthesis and characterization of a new series of calamitic (rod-shaped) liquid crystals. researchgate.net These compounds were found to exhibit various smectic and nematic liquid crystal phases, which are crucial for display applications.
While direct investigation of the liquid crystalline behavior of this compound is limited, the general principles of liquid crystal design support its potential in this area. The introduction of long alkyl chains to the chroman scaffold, for instance, by transesterification of the ethyl ester, could induce or enhance mesophase formation. The methoxy (B1213986) group on the aromatic ring also influences the molecule's polarity and polarizability, which are key factors in determining liquid crystalline behavior. The exploration of such derivatives could lead to the discovery of novel liquid crystalline materials with tailored properties. nih.govresearchgate.netresearchgate.net
Table 2: Factors Influencing Liquid Crystalline Properties of Chroman Derivatives
| Molecular Feature | Influence on Liquid Crystalline Behavior |
| Rigid Core | Promotes anisotropic packing and mesophase formation. |
| Aspect Ratio | Elongated molecular shapes are more likely to exhibit liquid crystallinity. |
| Terminal Groups | Length and polarity of terminal groups (e.g., alkyl chains, methoxy group) affect transition temperatures and mesophase type. |
| Intermolecular Interactions | Dipole-dipole interactions and van der Waals forces stabilize the liquid crystalline state. |
Use as Precursors for Novel Synthetic Scaffolds in Medicinal Chemistry and Agrochemicals
The chroman-4-one and chromone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in molecules with a wide range of biological activities. semanticscholar.orgresearchgate.net These frameworks serve as excellent starting points for the synthesis of new therapeutic agents. gu.se this compound, as a functionalized chroman derivative, represents a valuable building block for accessing novel and diverse chemical libraries for drug discovery and agrochemical development. researchgate.neteurjchem.com
The ethyl ester group can be readily transformed into other functional groups, such as amides, hydrazides, or alcohols, providing a handle for further molecular diversification. For example, the synthesis of various N-alkyl amides from related 7-hydroxychroman-2-carboxylic acids has been reported to yield compounds with antioxidant activity. researchgate.netnih.gov Similarly, chroman derivatives have been investigated for their potential as anti-breast cancer and antiepileptic agents. nih.gov The 7-methoxy substitution pattern is also found in a number of bioactive natural products and synthetic compounds, suggesting its importance for biological activity.
In the field of agrochemicals, coumarin and chromene derivatives have shown promise as fungicides and insecticides. The ester functionality of this compound could be modified to generate a library of compounds for screening against various agricultural pests and pathogens. The development of new agrochemicals is crucial for ensuring food security, and privileged scaffolds like the chroman ring offer a promising avenue for the discovery of new active ingredients.
Table 3: Examples of Bioactive Chroman and Chromone Derivatives
| Compound Class | Biological Activity | Reference |
| Chroman-4-one derivatives | Anticancer, Antiepileptic | nih.gov |
| 7-Hydroxychroman-2-carboxamides | Antioxidant | researchgate.netnih.gov |
| Chromone-based Sirt2 inhibitors | Potential anticancer | gu.se |
| Chroman derivatives | Neuroprotective, Anti-HIV | nih.gov |
Development as Reference Standards for Analytical Methodologies
In analytical chemistry, reference standards are crucial for the validation of analytical methods, the calibration of instruments, and quality control. starnacells.com A certified reference material (CRM) is a standard that has been characterized for one or more of its properties by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. brammerstandard.comgdtbt.org.cnfishersci.com
Given the increasing interest in chroman derivatives in various fields, there is a growing need for well-characterized reference standards of these compounds. This compound, once properly purified and characterized, could serve as a valuable reference standard for the identification and quantification of this compound and its metabolites in various matrices, such as biological fluids or environmental samples.
The development of a certified reference material for this compound would involve its synthesis in high purity, followed by rigorous characterization using a battery of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. The availability of such a standard would support regulatory compliance and ensure the accuracy and reliability of analytical data in research and industrial settings.
Table 4: Analytical Techniques for the Characterization of Reference Standards
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation |
| Mass Spectrometry (MS) | Molecular weight determination and structural information |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification |
| Gas Chromatography (GC) | Purity assessment for volatile compounds |
| Elemental Analysis | Determination of elemental composition |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups |
Q & A
Basic: What are the typical synthetic routes for 7-Methoxy-chroman-3-carboxylic acid ethyl ester, and what key reaction conditions optimize yield?
Answer:
The synthesis typically involves sequential functionalization of the chroman core. Key steps include:
- Methoxylation : Introduction of the methoxy group via nucleophilic substitution or electrophilic aromatic substitution, using methanol or methylating agents under acidic/basic conditions .
- Carboxylation : The carboxylic acid group is introduced at the 3-position using carbon dioxide or via hydrolysis of nitrile intermediates, often requiring catalysts (e.g., Pd or Cu) and controlled temperatures (50–100°C) .
- Esterification : The ethyl ester is formed via acid-catalyzed esterification (e.g., ethanol and sulfuric acid) or transesterification of methyl esters .
Critical conditions : Maintain anhydrous environments during carboxylation to prevent hydrolysis, and optimize reaction times (12–24 hours) to minimize side products .
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at δ 3.7–3.9 ppm, ethyl ester triplet at δ 1.3 ppm) and confirms regiochemistry .
- X-ray Diffraction : Resolves crystal structure and confirms stereochemistry, particularly for chiral centers .
- FT-IR : Validates ester carbonyl (C=O stretch at ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of ethoxy group at m/z ~46) .
Advanced: How can researchers address enantiomeric purity challenges in synthesis?
Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers from racemic mixtures .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during carboxylation or esterification to favor the desired enantiomer .
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) by comparing CD spectra with standard (S)- or (R)-enantiomers .
Advanced: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Answer:
- Cross-Validation : Combine multiple techniques (e.g., NOESY NMR for spatial proximity and X-ray for absolute configuration) to resolve ambiguities .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or IR frequencies, comparing them with experimental data .
- Variable-Temperature NMR : Identify dynamic effects (e.g., rotamers) that may cause signal splitting .
Advanced: How do structural modifications at the chroman ring influence biological activity?
Answer:
- Substituent Position : Methoxy groups at the 7-position enhance lipophilicity and membrane permeability, impacting neuropharmacological activity .
- Ester Hydrolysis : Ethyl esters act as prodrugs; hydrolysis to carboxylic acids increases polarity and binding affinity to targets (e.g., enzymes or receptors) .
- Ring Saturation : Dihydrochroman derivatives (vs. fully aromatic) may reduce cytotoxicity while maintaining anti-inflammatory effects .
Basic: What functional group transformations are feasible with the ethyl ester moiety?
Answer:
- Hydrolysis : Convert to carboxylic acid using NaOH/H₂O or LiOH/THF .
- Aminolysis : React with amines (e.g., NH₃) to form amides under reflux conditions .
- Reduction : Reduce ester to alcohol using LiAlH₄ or NaBH₄ (with catalysts) .
Advanced: What in vitro models evaluate neuropharmacological potential?
Answer:
- Neuronal Cell Lines : SH-SY5Y or PC12 cells assess neuroprotection against oxidative stress (e.g., H₂O₂-induced apoptosis) .
- Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) or monoamine oxidases (MAOs) via colorimetric assays .
- Fluorescent Probes : Use derivatives with cell-cleavable esters (e.g., 7-methoxycoumarin) to track intracellular release kinetics .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Use nitrile gloves, chemical goggles, and NIOSH-approved respirators to prevent inhalation/contact .
- Ventilation : Conduct reactions in fume hoods to avoid vapor accumulation .
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb residues using vermiculite .
Advanced: How can metabolic stability be assessed for this compound?
Answer:
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., ester hydrolysis) .
- LC-MS/MS : Quantify parent compound and metabolites over time to calculate half-life (t₁/₂) .
- CYP450 Inhibition Assays : Evaluate interactions with CYP3A4 or CYP2D6 isoforms via fluorogenic substrates .
Basic: What are the solubility and stability profiles under varying conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



